molecular formula C10H10ClNO3 B1430042 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene CAS No. 1369950-81-1

4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene

Cat. No.: B1430042
CAS No.: 1369950-81-1
M. Wt: 227.64 g/mol
InChI Key: JKOLPQRPTIVLSC-UHFFFAOYSA-N
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Description

4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.65 g/mol. This compound features a benzene ring substituted with a nitro group (-NO2), a chloro group (-Cl), and a cyclopropylmethoxy group (-OCH2C3H5)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(cyclopropylmethoxy)benzene. The nitration reaction is usually carried out using concentrated nitric acid (HNO3) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The nitro group in the compound can be oxidized to form nitroso compounds or other oxidized derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with appropriate nucleophiles, such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Compounds with various functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or intermediate in biological studies, such as investigating enzyme mechanisms or cellular processes.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene can be compared with other similar compounds, such as 4-chloro-1-methoxy-2-nitrobenzene and 4-chloro-1-ethoxy-2-nitrobenzene. These compounds differ in the nature of the alkoxy group attached to the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its cyclopropylmethoxy group, which may impart distinct properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and other research areas. Further studies and applications of this compound may lead to new discoveries and advancements in multiple fields.

Properties

IUPAC Name

4-chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOLPQRPTIVLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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